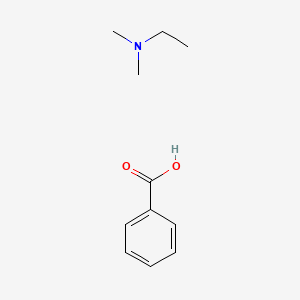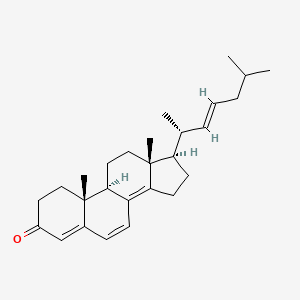![molecular formula C7H13NO3S2 B14284248 L-Alanine, N-methyl-N-[(methyldithio)acetyl]- CAS No. 138148-61-5](/img/structure/B14284248.png)
L-Alanine, N-methyl-N-[(methyldithio)acetyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine, N-methyl-N-[(methyldithio)acetyl]- is a modified amino acid derivative. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the alanine backbone, and an acetyl group linked to a methyldithio moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-methyl-N-[(methyldithio)acetyl]- typically involves the methylation of the nitrogen atom in L-alanine, followed by the introduction of the methyldithioacetyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to minimize impurities and maximize yield, ensuring the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanine, N-methyl-N-[(methyldithio)acetyl]- can undergo various chemical reactions, including:
Oxidation: The methyldithio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield simpler derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce simpler amino acid derivatives.
Applications De Recherche Scientifique
L-Alanine, N-methyl-N-[(methyldithio)acetyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways and interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of L-Alanine, N-methyl-N-[(methyldithio)acetyl]- involves its interaction with specific molecular targets and pathways. The methyldithio group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The acetyl group may also play a role in modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanine, N-methyl-: A simpler derivative without the methyldithioacetyl group.
N-Methyl-L-alanine: Another derivative with a methyl group attached to the nitrogen atom.
L-Alanine, N-acetyl-: Contains an acetyl group but lacks the methyldithio moiety.
Uniqueness
L-Alanine, N-methyl-N-[(methyldithio)acetyl]- is unique due to the presence of both the methyldithio and acetyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
138148-61-5 |
|---|---|
Formule moléculaire |
C7H13NO3S2 |
Poids moléculaire |
223.3 g/mol |
Nom IUPAC |
(2S)-2-[methyl-[2-(methyldisulfanyl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C7H13NO3S2/c1-5(7(10)11)8(2)6(9)4-13-12-3/h5H,4H2,1-3H3,(H,10,11)/t5-/m0/s1 |
Clé InChI |
RIRNEBWJRJDNNQ-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)N(C)C(=O)CSSC |
SMILES canonique |
CC(C(=O)O)N(C)C(=O)CSSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


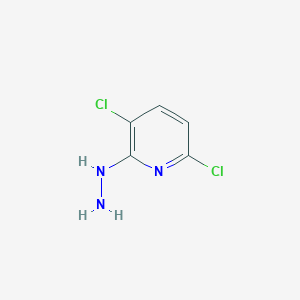
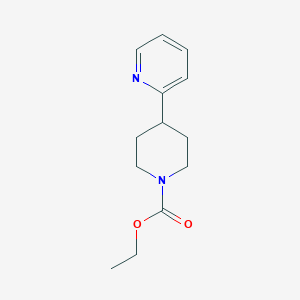
![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)
![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)

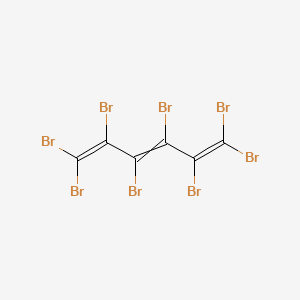
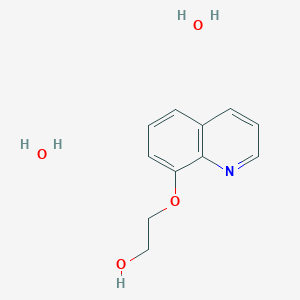
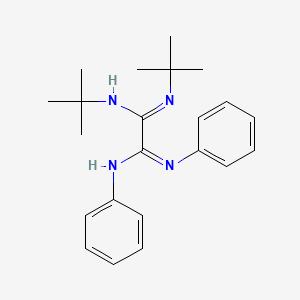
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)

![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
